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Comprehensive analysis of preclinical data reveals atomoxetine, a selective norepinephrine

reuptake inhibitor, effectively reduces impulsive action in animal models, with more varied

effects on impulsive choice. These findings, supported by extensive experimental data, provide

a foundational understanding for researchers and drug development professionals exploring

therapeutic interventions for disorders characterized by impulsivity.

Atomoxetine has been rigorously evaluated in various preclinical models designed to assess

different facets of impulsivity. The most prominent of these are the 5-Choice Serial Reaction

Time Task (5-CSRTT), which measures impulsive action through premature responses, and the

Delay Discounting Task (DDT), used to evaluate impulsive choice by assessing the preference

for smaller, immediate rewards over larger, delayed ones.

Efficacy in Reducing Impulsive Action: The 5-Choice
Serial Reaction Time Task (5-CSRTT)
Across multiple studies, atomoxetine has consistently demonstrated an ability to reduce

premature responding in the 5-CSRTT, a key indicator of impulsive action. This effect is

particularly evident under conditions designed to increase impulsive behavior, such as the

introduction of long inter-trial intervals (ITIs).

A study by Navarra et al. (2008) found that atomoxetine, administered intraperitoneally (i.p.),

induced a marked decrease in impulsivity in rats.[1] In this study, varying the ITI successfully

manipulated the level of premature responding, and atomoxetine was effective in mitigating this
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behavior.[1] Similarly, Paterson et al. (2011) reported that atomoxetine attenuated premature

responding in the 5-CSRTT, especially under a long ITI condition.[2][3] Research by Robinson

et al. (2008) also showed a selective, dose-dependent decrease in premature responding on

the 5-CSRTT in rats following atomoxetine administration.[4]

Interestingly, the effects of atomoxetine on impulsivity in the 5-CSRTT can be influenced by the

animal model used. For instance, one study found that atomoxetine (10 mg/kg) reduced

impulsivity in neurokinin-1 receptor knockout (NK1R-/-) mice, a model exhibiting hyperactivity

and impulsivity, but not in their wildtype counterparts.[3][5] However, a study using the

spontaneously hypertensive rat (SHR) model of ADHD did not find a significant effect of

atomoxetine on premature responding.[6]

Summary of Atomoxetine's Effects in the 5-CSRTT

Study Animal Model
Atomoxetine
Dose(s)

Key Findings on
Premature
Responding

Navarra et al. (2008) Long Evans Rats 0.1, 0.5, 1 mg/kg, i.p.

Marked decrease in

impulsivity with

increasing ITI.[1]

Paterson et al. (2011) Not Specified Not Specified

Attenuated premature

responding under long

ITI.[2][3]

Robinson et al. (2008) Not Specified Dose-dependent

Selective, dose-

dependent decrease.

[4]

Pillidge et al. (2014) NK1R-/- Mice 10 mg/kg

Reduced impulsivity in

NK1R-/- mice but not

wildtypes.[3][5]

Dommett (2014) SHR Rats Not Specified
No significant effect.

[6]
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Variable Effects on Impulsive Choice: The Delay
Discounting Task (DDT)
The impact of atomoxetine on impulsive choice, as measured by the DDT, appears to be less

consistent than its effects on impulsive action. Some studies have reported a reduction in the

preference for immediate, smaller rewards, while others have found no significant effect.

A notable study by Robinson et al. (2008) found that atomoxetine significantly decreased

impulsivity in a delay-discounting task by increasing the preference for the larger, delayed

reward.[4] In contrast, another study reported that while chronic adolescent treatment with

atomoxetine led to a stable decrease in impulsive choice in adulthood, it did not affect

impulsive action.[7] However, other research has indicated that atomoxetine was ineffective in

altering impulsive choice in the DDT.[2][3]

This variability in findings may be attributable to differences in experimental protocols, including

the specific parameters of the delay discounting task, the timing and duration of drug

administration, and the animal species or strain used.

Summary of Atomoxetine's Effects in the Delay
Discounting Task
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Study Animal Model
Atomoxetine
Administration

Key Findings on
Impulsive Choice

Robinson et al. (2008) Rats Acute

Significantly

decreased impulsivity

by increasing

preference for the

large, delayed reward.

[4]

Bizot et al. (2011) Male Rats Acute
Decreased impulsive

choice for food.

Somboon et al. (2011) Adolescent Rats Chronic

Stable decrease in

selection of small

immediate rewards in

adulthood.[7]

Paterson et al. (2012) Not Specified Not Specified
Ineffective in the DDT.

[2][3]

Experimental Protocols
5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a test of sustained attention and impulsive action conducted in operant

chambers. The general protocol involves the following steps:
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Single Trial Workflow

Animal Initiates Trial
(e.g., nose poke in food magazine)

Inter-Trial Interval (ITI)
(e.g., 5 seconds)

Brief Visual Stimulus
(in one of five apertures) Animal Response

Correct Response
(nose poke in illuminated aperture)Correct

Incorrect Response
(nose poke in non-illuminated aperture)

Incorrect

Premature Response
(nose poke during ITI)

During ITI

Omission
(no response)

No Response

Food Reward

Time-Out Period

Next Trial

Next Trial

Click to download full resolution via product page

A typical workflow for a single trial in the 5-Choice Serial Reaction Time Task.

Key Parameters:

Inter-Trial Interval (ITI): The time between the initiation of a trial and the presentation of the

stimulus. Longer ITIs are often used to increase impulsive responding.

Stimulus Duration: The length of time the visual stimulus is presented.

Drug Administration: Atomoxetine or placebo is typically administered intraperitoneally (i.p.) a

specific amount of time before the behavioral session.

Delay Discounting Task (DDT)
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The DDT assesses impulsive choice by presenting an animal with a choice between a small,

immediate reward and a larger, delayed reward. The protocol generally follows these steps:

Delay Discounting Task Logic

Animal Presented with a Choice

Small, Immediate Reward
(e.g., 1 food pellet, 0s delay)

Large, Delayed Reward
(e.g., 4 food pellets, variable delay)

Animal Makes a Selection

Receives Small Reward Immediately

Chooses Small Reward

Receives Large Reward After Delay

Chooses Large Reward

Click to download full resolution via product page

Logical flow of a choice trial in the Delay Discounting Task.

Key Parameters:

Reward Magnitude: The size of the small and large rewards.

Delay Durations: The length of the delays associated with the larger reward.

Choice Procedure: The method by which the animal indicates its choice (e.g., pressing a

lever, entering an arm of a maze).

Mechanism of Action and Signaling Pathways
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Atomoxetine's primary mechanism of action is the selective inhibition of the norepinephrine

transporter (NET), leading to an increase in extracellular norepinephrine in the brain,

particularly in the prefrontal cortex (PFC).[8][9] This region is crucial for executive functions,

including impulse control. By blocking NET, atomoxetine also indirectly increases dopamine

levels in the PFC, as dopamine can be cleared by NET in this brain region.[8][9]

The downstream signaling effects of this increase in catecholamines are complex and are

thought to involve the modulation of several intracellular pathways. Chronic atomoxetine

treatment has been shown to alter the phosphorylation of CREB (cAMP response element-

binding protein) and ERK (extracellular signal-regulated kinase) in the orbitofrontal cortex.[7] It

has also been associated with changes in the mRNA levels of brain-derived neurotrophic factor

(BDNF) and cyclin-dependent kinase 5 (cdk5).[7] Furthermore, there is evidence suggesting

that atomoxetine can potentiate the response of PFC neurons to the glutamate agonist NMDA,

indicating an interaction with the glutamatergic system.
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Proposed Signaling Pathway of Atomoxetine in the Prefrontal Cortex

Atomoxetine

Norepinephrine Transporter (NET)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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